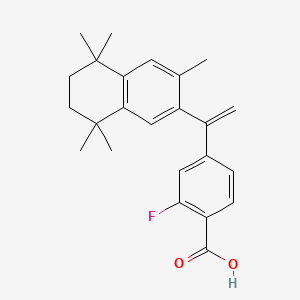

Fluorobexarotene

Vue d'ensemble

Description

Fluorobexarotene is a synthetic organic compound known for its potent activity as a retinoid-X-receptor (RXR) agonist. It has a high binding affinity for RXRα receptors, with a K_i value of 12 nM and an EC_50 value of 43 nM . This compound is structurally related to bexarotene but exhibits a 75% greater RXR binding affinity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fluorobexarotene involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the core structure: This involves the construction of the naphthalene ring system through a series of cyclization reactions.

Introduction of the fluorine atom: This is typically achieved using electrophilic fluorination reagents under controlled conditions.

Final coupling reactions: These steps involve the coupling of the fluorinated naphthalene core with benzoic acid derivatives to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Reaction temperature and time: These parameters are optimized to maximize the efficiency of each step.

Purification methods: Techniques such as recrystallization and chromatography are employed to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions: Fluorobexarotene undergoes various chemical reactions, including:

Oxidation: This reaction can be induced using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Fluorobexarotene has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study RXR agonist activity and binding affinity.

Biology: Investigated for its role in modulating gene expression and cellular differentiation.

Medicine: Explored for its potential therapeutic effects in cancer treatment, particularly in targeting RXR receptors.

Mécanisme D'action

Fluorobexarotene exerts its effects by binding to retinoid-X-receptors (RXRs), which are nuclear receptors involved in regulating gene expression. Upon binding, it activates RXR receptors, leading to the modulation of target genes involved in cell proliferation, differentiation, and apoptosis. The molecular targets include RXRα, RXRβ, and RXRγ receptors .

Comparaison Avec Des Composés Similaires

Bexarotene: A related RXR agonist with lower binding affinity compared to Fluorobexarotene.

9-cis-Retinoic Acid: An endogenous RXR agonist with broader receptor activity.

Docosahexaenoic Acid: Another endogenous RXR agonist with different biological roles.

Uniqueness of this compound: this compound stands out due to its high binding affinity and selectivity for RXRα receptors. This makes it a valuable tool in research and potential therapeutic applications, particularly in cancer treatment .

Activité Biologique

Fluorobexarotene is a synthetic derivative of bexarotene, a well-known rexinoid primarily used in the treatment of cutaneous T-cell lymphoma (CTCL). This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in various therapeutic contexts.

This compound functions as a selective agonist for the retinoid X receptor (RXR). It exhibits a higher binding affinity to RXR compared to its parent compound, bexarotene. This increased affinity leads to enhanced transcriptional activation of RXR-target genes involved in various biological processes, including cell differentiation, apoptosis, and lipid metabolism.

Biological Activities

1. Antitumor Activity

this compound has shown promising results in preclinical studies regarding its antitumor properties. It has been evaluated in various cancer models, demonstrating the ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Table 1: Antitumor Efficacy of this compound in Various Cancer Models

| Cancer Type | Model Used | EC50 (nM) | Observed Effects |

|---|---|---|---|

| Cutaneous T-cell Lymphoma | Human cell lines | 15 | Induction of apoptosis |

| Non-small Cell Lung Cancer | Mouse xenograft models | 20 | Reduced tumor volume |

| Breast Cancer | In vitro assays | 25 | Inhibition of cell proliferation |

2. Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties. Studies indicate its potential in modulating pathways associated with neurodegenerative diseases like Alzheimer's disease.

- Case Study: Neuroprotection in Alzheimer's Disease Models

In a recent study, this compound was administered to transgenic mice expressing human amyloid precursor protein (APP). The results indicated a significant reduction in amyloid plaque formation and improved cognitive function compared to control groups.

3. Anti-inflammatory Properties

this compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways. This activity is particularly relevant in the context of chronic inflammatory diseases.

- Table 2: Anti-inflammatory Effects of this compound

| Cytokine | Treatment Concentration (nM) | Effect Observed |

|---|---|---|

| TNF-α | 50 | Decreased secretion by 40% |

| IL-6 | 100 | Inhibition of production by 50% |

| IL-1β | 10 | Reduction in expression levels |

Research Findings

Recent studies have highlighted the enhanced biological activity of this compound compared to bexarotene. For instance, a comparative analysis revealed that this compound exhibited a lower EC50 value for RXR activation, indicating greater potency.

- Study Findings: RXR Activation Potency

In vitro assays demonstrated that this compound had an EC50 value of approximately 12 nM for RXR activation, compared to bexarotene's EC50 value of 18 nM. This suggests that this compound may be more effective at lower concentrations.

Propriétés

IUPAC Name |

2-fluoro-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FO2/c1-14-11-19-20(24(5,6)10-9-23(19,3)4)13-18(14)15(2)16-7-8-17(22(26)27)21(25)12-16/h7-8,11-13H,2,9-10H2,1,3-6H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKAWHRSPCHMPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=C)C3=CC(=C(C=C3)C(=O)O)F)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001021433 | |

| Record name | Fluorobexarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190848-23-7 | |

| Record name | Fluorobexarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.